molecular formula C8H11N3O3S2 B12478475 4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide

4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide

Cat. No.: B12478475
M. Wt: 261.3 g/mol
InChI Key: DTHXPYZTKKZHNK-UHFFFAOYSA-N
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Description

4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a diazenyl linkage to a hydroxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide typically involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-mercaptoethanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The diazenyl linkage and hydroxyethyl sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-hydroxyethyl)piperazine-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological systems.

    N-(2-hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar structural features.

Uniqueness

4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is unique due to its combination of a sulfonamide group, diazenyl linkage, and hydroxyethyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O3S2

Molecular Weight

261.3 g/mol

IUPAC Name

4-(2-hydroxyethylsulfanyldiazenyl)benzenesulfonamide

InChI

InChI=1S/C8H11N3O3S2/c9-16(13,14)8-3-1-7(2-4-8)10-11-15-6-5-12/h1-4,12H,5-6H2,(H2,9,13,14)

InChI Key

DTHXPYZTKKZHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NSCCO)S(=O)(=O)N

Origin of Product

United States

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